molecular formula C11H10FN3O4S B2693575 1-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyrazole CAS No. 2411270-03-4

1-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyrazole

Cat. No. B2693575
CAS RN: 2411270-03-4
M. Wt: 299.28
InChI Key: SMQBAJDDQGVKDD-UHFFFAOYSA-N
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Description

Pyrazole is a five-membered heterocyclic compound with two nitrogen atoms at positions 1 and 2 and three carbon atoms . It’s found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent, and biological potencies .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

Pyrazole is a pi-excessive heterocyclic system, which contains two nitrogen atoms; one is pyrrole type at position-1; while, other is pyridine type at position-2 . Among the two nitrogens, one is basic and the other is neutral in nature .


Chemical Reactions Analysis

Pyrazole derivatives are significant compounds from both theoretical and practical aspects. Due to two different types of nitrogen in its ring and excellent coordination ability, pyrazoles are good candidates for modeling of biochemical processes and enzymatic reactions .


Physical And Chemical Properties Analysis

Unsubstituted pyrazole is a colorless solid with a melting point in the range of 69–70 °C. The boiling point of unsubstitified pyrazole is in the range of 186–188 °C that is attributed to intermolecular H-bonding .

Scientific Research Applications

Synthesis and COX-2 Inhibition

The synthesis of pyrazole derivatives, including those related to "1-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyrazole," has been explored for their potential as COX-2 inhibitors. These compounds are synthesized utilizing a range of chemical reactions and have shown selectivity for COX-2 over COX-1 enzymes, indicating their potential in anti-inflammatory applications. Studies have identified various pyrazole-based compounds with significant inhibitory activity against COX-2, which could be beneficial for developing new anti-inflammatory drugs (Patel et al., 2004; Penning et al., 1997).

Medicinal Chemistry and Drug Discovery

Research into pyrazole derivatives has extended into medicinal chemistry, where these compounds are explored for their efficacy against various diseases. For instance, novel pyrazoles have been synthesized and evaluated for their antioxidant, anti-breast cancer, and anti-inflammatory properties. These compounds have shown promise in inhibiting enzymes responsible for inflammation and cancer, suggesting their potential in treating these conditions (Thangarasu et al., 2019).

Molecular Docking and Enzyme Inhibition

The interaction of pyrazole derivatives with enzymes such as Cyclooxygenase-2 (COX-2) and Phosphoinositide-3-Kinase has been investigated through molecular docking studies. These studies help in understanding how these compounds inhibit the enzymes, providing insights into their anti-inflammatory and anticancer mechanisms. Compounds with significant enzyme inhibition properties have been identified, highlighting their potential as therapeutic agents (Thangarasu et al., 2019).

Antibacterial and Antimicrobial Activity

Pyrazole derivatives have also been explored for their antibacterial and antimicrobial activities. Novel compounds have been synthesized and evaluated for their ability to inhibit bacterial growth, showing promising results. This research area is crucial for discovering new antibacterial agents amid growing antibiotic resistance (Basarab et al., 2015).

Antidiabetic Agents

The exploration of fluoropyrazolesulfonylurea and thiourea derivatives as antidiabetic agents highlights the potential of pyrazole-based compounds in treating diabetes. These compounds have been prepared and evaluated for their hypoglycemic activity, showing significant antidiabetic effects. The structure-activity relationship studies of these compounds provide valuable insights for future drug discovery efforts (Faidallah et al., 2016).

Mechanism of Action

The mechanism of action of pyrazole compounds can vary greatly depending on their specific structure and the biological target they interact with. Some pyrazole derivatives have shown significant biological activity with a potency comparable to standard drugs .

Safety and Hazards

Pyrazole compounds can be harmful if swallowed, toxic in contact with skin, cause skin irritation, and serious eye damage. They may also cause damage to organs through prolonged or repeated exposure .

Future Directions

Due to the wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry, there is a rise in the significance of designing novel pyrazoles . Future research will likely focus on developing more promising pyrazoles with improved biological activities and safety profiles.

properties

IUPAC Name

1-[2-(4-fluorosulfonyloxyanilino)-2-oxoethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O4S/c12-20(17,18)19-10-4-2-9(3-5-10)14-11(16)8-15-7-1-6-13-15/h1-7H,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQBAJDDQGVKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(=O)NC2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyrazole

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